![molecular formula C16H26O8P2 B15096430 Methyl 3,5-bis(diethoxyphosphoryl)benzoate](/img/structure/B15096430.png)
Methyl 3,5-bis(diethoxyphosphoryl)benzoate
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Overview
Description
Methyl 3,5-bis(diethoxyphosphoryl)benzoate is an organic compound with the molecular formula C16H26O8P2 It is a derivative of benzoic acid, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are substituted with diethoxyphosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-bis(diethoxyphosphoryl)benzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with diethyl phosphite. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-bis(diethoxyphosphoryl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the diethoxyphosphoryl groups to phosphine oxides.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents depending on the desired product.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 3,5-bis(diethoxyphosphoryl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3,5-bis(diethoxyphosphoryl)benzoate involves its interaction with specific molecular targets. The diethoxyphosphoryl groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-bis(benzyloxy)benzoate
- Methyl 3,5-diiodo-4-(4’-methoxyphenoxy)benzoate
- Methyl 3,5-dibenzyloxybenzoate
Uniqueness
Methyl 3,5-bis(diethoxyphosphoryl)benzoate is unique due to its diethoxyphosphoryl groups, which confer distinct chemical properties and reactivity. These properties make it a valuable compound for various applications, particularly in the synthesis of phosphonate-containing molecules and as a potential therapeutic agent .
Biological Activity
Methyl 3,5-bis(diethoxyphosphoryl)benzoate is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two diethoxyphosphoryl groups attached to the benzene ring at the 3 and 5 positions. This unique structure imparts distinctive chemical properties that may influence its biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and proteins. Research indicates that it may inhibit enzyme activity, leading to various biological effects. The diethoxyphosphoryl groups are believed to modulate enzyme functions, which can have implications in therapeutic applications, particularly in cancer treatment and other diseases.
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the effects of this compound on human cell lines. For instance, studies demonstrated that this compound can significantly reduce cell viability in certain human cell lines at higher concentrations. The following table summarizes the observed cytotoxic effects:
Cell Line | Concentration (mM) | Cell Viability (%) |
---|---|---|
HEK293 | 5.5 | <15 |
CACO2 | 11 | <50 |
These findings suggest that while lower concentrations have minimal impact on cell growth, higher concentrations can lead to significant cytotoxicity .
Enzyme Inhibition Studies
In addition to cytotoxicity, this compound has been studied for its potential as an enzyme inhibitor. The compound's ability to inhibit specific enzymes could be leveraged for therapeutic purposes. For example, it has shown promise in inhibiting enzymes involved in cancer pathways, which could lead to reduced tumor growth rates.
Case Studies
Several case studies have highlighted the potential applications of this compound in various biomedical fields:
- Cancer Therapeutics : Investigations have shown that this compound may selectively target cancer cells while sparing normal cells, making it a candidate for further development in cancer therapies.
- Antiviral Applications : Similar compounds have been explored for their antiviral properties, suggesting a potential avenue for this compound as an antiviral agent against specific viral infections .
Properties
Molecular Formula |
C16H26O8P2 |
---|---|
Molecular Weight |
408.32 g/mol |
IUPAC Name |
methyl 3,5-bis(diethoxyphosphoryl)benzoate |
InChI |
InChI=1S/C16H26O8P2/c1-6-21-25(18,22-7-2)14-10-13(16(17)20-5)11-15(12-14)26(19,23-8-3)24-9-4/h10-12H,6-9H2,1-5H3 |
InChI Key |
FLZDNKFGUUOXJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC(=CC(=C1)C(=O)OC)P(=O)(OCC)OCC)OCC |
Origin of Product |
United States |
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